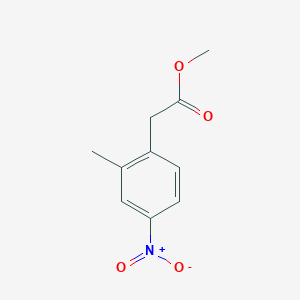

Methyl 2-(2-methyl-4-nitrophenyl)acetate

Description

Significance as a Versatile Synthetic Intermediate

The utility of Methyl 2-(2-methyl-4-nitrophenyl)acetate in organic synthesis stems from the reactivity of its constituent functional groups. The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a wide array of nitrogen-containing compounds, including various heterocyclic systems of medicinal importance.

The ester functionality provides another reactive handle for various chemical transformations. It can undergo hydrolysis to the corresponding carboxylic acid, or be subjected to transesterification, amidation, and reduction to an alcohol. The methylene (B1212753) group adjacent to the aromatic ring and the carbonyl group is also activated, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. This multi-faceted reactivity allows for the strategic and sequential modification of the molecule, rendering it a key building block in the synthesis of pharmaceuticals and other fine chemicals. For instance, related nitrophenylacetate derivatives are crucial for the development of various pharmaceuticals and agrochemicals with specific biological activities.

Overview of Structural Features and Their Chemical Implications

The chemical behavior of this compound is a direct consequence of its molecular structure. The key structural features and their implications are detailed below:

Substituted Phenyl Ring: The benzene ring is substituted with a methyl group at the ortho position and a nitro group at the para position relative to the acetate (B1210297) side chain. The methyl group, being an electron-donating group, has a modest electronic effect. In contrast, the para-nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule. This electron-withdrawing effect makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. It also increases the acidity of the benzylic protons.

Nitro Group: The nitro group is a versatile functional group. Its strong electron-withdrawing nature is pivotal for activating the aromatic ring. Moreover, it can be selectively reduced under various conditions to afford an amino group. This transformation is fundamental in the synthesis of anilines, which are precursors to a vast number of dyes, pharmaceuticals, and materials.

Methyl Ester Group: The methyl ester group is a classic carboxylic acid protecting group and a reactive functional handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions. The ester can also be directly converted to amides, hydrazides, and other derivatives.

The interplay of these functional groups within the same molecule provides a rich platform for diverse chemical transformations, allowing chemists to tailor the structure for specific applications.

Historical Context of Substituted Phenylacetates in Organic Chemistry

The study of phenylacetic acid and its derivatives has a long and rich history in organic chemistry. Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones, and has been a subject of interest for its biological activity. researchgate.net The development of synthetic methods to access substituted phenylacetic acids and their esters has been driven by their importance as intermediates in various chemical industries.

Early methods for the synthesis of phenylacetic acids often involved the hydrolysis of benzyl (B1604629) cyanides. Over the years, more sophisticated and efficient methods have been developed, including carbonylation reactions of benzyl halides and palladium-catalyzed cross-coupling reactions. chemshuttle.comresearchgate.net The esterification of phenylacetic acids has also been a subject of extensive study, with various catalysts and conditions being developed to improve yields and selectivities. mdpi.com

The introduction of substituents onto the phenyl ring of phenylacetic acid esters, particularly nitro groups, significantly expanded their synthetic utility. The ability to perform selective transformations on the nitro and ester groups has made these compounds valuable precursors in the synthesis of a wide range of complex molecules, including pharmaceuticals and materials. The evolution of synthetic methodologies for substituted phenylacetates continues to be an active area of research, driven by the ongoing demand for novel and efficient routes to valuable chemical entities.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | N/A |

| Molecular Weight | 209.20 g/mol | N/A |

| CAS Number | 415912-62-8 | nbinno.com |

Interactive Data Table: Reactivity of Related Nitrophenylacetates

| Reaction Type | Reagents and Conditions | Major Product Type | Significance |

| Nitro Group Reduction | H2, Pd/C | Amino Phenylacetate (B1230308) | Access to anilines for further functionalization. |

| Ester Hydrolysis | Acid or Base | Phenylacetic Acid | Formation of carboxylic acid for coupling reactions. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, thiols) | Substituted Phenylacetates | Introduction of diverse functional groups onto the aromatic ring. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.2 g/mol |

IUPAC Name |

methyl 2-(2-methyl-4-nitrophenyl)acetate |

InChI |

InChI=1S/C10H11NO4/c1-7-5-9(11(13)14)4-3-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

KRGZIGDCTQZMFQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for Methyl 2 2 Methyl 4 Nitrophenyl Acetate

Esterification Approaches to Methyl 2-(2-methyl-4-nitrophenyl)acetate

Esterification represents a direct and fundamental approach to the synthesis of this compound from its corresponding carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid. The selection of a specific esterification method depends on factors such as substrate reactivity, desired yield, and reaction conditions.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, is a primary method for converting 2-(2-methyl-4-nitrophenyl)acetic acid to its methyl ester. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. numberanalytics.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). numberanalytics.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol. A subsequent elimination of a water molecule yields the final ester product. To drive the equilibrium towards the product side, in accordance with Le Châtelier's principle, it is typical to either use a large excess of the alcohol or to remove the water as it is formed. wikipedia.org

Table 1: Typical Conditions for Direct Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-(2-methyl-4-nitrophenyl)acetic acid, Methanol (excess) | Substrate and esterifying agent |

| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carboxylic acid |

| Temperature | Reflux | To increase reaction rate |

| Work-up | Neutralization, Extraction | To isolate the ester product |

Transesterification Processes and Catalytic Enhancements

Transesterification is an alternative route where an existing ester of 2-(2-methyl-4-nitrophenyl)acetic acid is converted into the methyl ester by reaction with methanol. wikipedia.org This process is also typically catalyzed by either an acid or a base. The reaction equilibrium is driven forward by using a large excess of methanol or by removing the alcohol that is displaced. wikipedia.org

Recent advancements have explored various catalysts to enhance the efficiency and mildness of transesterification for aromatic esters. asianpubs.org For instance, organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated for the transesterification of methyl benzoate (B1203000), serving as a model for aromatic esters. nih.gov Additionally, solid acid catalysts such as phosphotungstic acid have been developed for practical aromatic transesterification, offering advantages like reusability. eurekaselect.com Another mild and rapid method involves the use of sodium bis(ethylenedioxy)borate as a catalyst, which can facilitate the reaction under microwave or ultrasonication conditions. asianpubs.org

Table 2: Catalysts for Transesterification of Aromatic Esters

| Catalyst System | Reactants | Key Features |

| Acid/Base Catalysis | Ester + Alcohol | Equilibrium-driven process. wikipedia.org |

| Organocatalysts (e.g., TBD, DBU) | Aromatic Ester + Alcohol | Investigated for model systems like methyl benzoate. nih.gov |

| Phosphotungstic Acid | Aryl Benzoates | Reusable and recyclable catalyst. eurekaselect.com |

| Sodium bis(ethylenedioxy)borate | Aliphatic/Aromatic Esters | Mild conditions, rapid reaction (microwave/ultrasonication). asianpubs.org |

Enzymatic Esterification for Regio- and Stereoselectivity

Enzymatic esterification, utilizing lipases as biocatalysts, offers a green and highly selective alternative to traditional chemical methods. Lipases can catalyze esterification in non-aqueous media, often with high regio- and stereoselectivity. nih.govresearchgate.net This method is particularly advantageous when dealing with complex molecules or when mild reaction conditions are required to preserve sensitive functional groups.

While specific studies on the enzymatic esterification of 2-(2-methyl-4-nitrophenyl)acetic acid are not widely documented, research on similar substrates demonstrates the feasibility of this approach. For example, lipases have been successfully used for the synthesis of monoesters from various carboxylic acids and alcohols in aqueous miniemulsions, achieving high conversions. nih.gov The choice of enzyme is crucial, as its specificity towards the substrates will determine the reaction's velocity and final conversion. nih.gov This methodology holds potential for the selective synthesis of this compound, especially if chiral variants were of interest.

Targeted Synthesis of the 2-methyl-4-nitrophenyl Moiety

An alternative synthetic strategy involves constructing the substituted aromatic ring first, followed by the introduction or modification of the side chain. This approach is particularly useful if the precursor, methyl 2-(2-methylphenyl)acetate (B8461809), is readily available.

Nitration Strategies on Methyl 2-(2-methylphenyl)acetate Precursors

The direct nitration of methyl 2-(2-methylphenyl)acetate (also known as methyl 2-(o-tolyl)acetate) is a key method for introducing the nitro group onto the aromatic ring. In electrophilic aromatic substitution reactions like nitration, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The methyl group (-CH₃) and the acetate (B1210297) side chain (-CH₂COOCH₃) are both ortho-, para-directing groups. However, the steric hindrance from the ortho-methyl group and the side chain will influence the regioselectivity of the nitration.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. For the nitration of the related 2-methylphenylacetic acid, a mixture of nitric acid and acetic anhydride (B1165640) has been used, yielding the 3-nitro and 5-nitro isomers. google.com To obtain the desired 4-nitro isomer of this compound, the directing effects of the substituents must be carefully considered to favor substitution at the para position relative to the methyl group.

Table 3: General Conditions for Aromatic Nitration

| Reagent | Role | Example |

| Nitric Acid (HNO₃) | Source of the nitro group | Concentrated HNO₃ |

| Sulfuric Acid (H₂SO₄) | Catalyst to form nitronium ion (NO₂⁺) | Concentrated H₂SO₄ |

| Acetic Anhydride | Alternative reaction medium/reagent | Used in nitration of 2-methylphenylacetic acid. google.com |

| Solvent | Dichloromethane, Acetic Acid | Inert solvent for the reaction |

| Temperature | 0°C to room temperature | To control the rate and selectivity of the reaction |

Functional Group Interconversions Leading to the Nitro-Methyl Phenyl System

The synthesis of the target molecule can also be achieved through a series of functional group interconversions starting from more accessible precursors. For instance, a synthetic route could begin with a 4-substituted-2-methylaniline (o-toluidine). The amino group can be protected, followed by nitration, and then the protected amino group can be converted to the desired functionality or removed. A patent describes the acylation of o-toluidine (B26562) with acetic acid, followed by nitration with concentrated nitric acid to yield 2-methyl-4-nitroaniline (B30703) derivatives. google.com

Another approach involves starting with a halogenated toluene, which can be nitrated to introduce the nitro group at the desired position. Subsequent steps would then be required to build the acetic acid side chain. For example, patents describe the synthesis of 2-nitro-4-substituted phenylacetic acids starting from 4-substituted halobenzenes. patsnap.comgoogle.com The process involves nitration, followed by a substitution reaction with a malonic ester derivative, and subsequent hydrolysis and decarboxylation to form the phenylacetic acid. patsnap.comgoogle.com This acid can then be esterified as described in section 2.1.1.

This multi-step approach allows for greater control over the regiochemistry of the final product, as the directing effects of different functional groups can be strategically exploited at various stages of the synthesis.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone in the synthesis of aromatic compounds like this compound. These reactions involve the displacement of a leaving group on the aromatic ring by a nucleophile. In the context of synthesizing this specific ester, a common strategy involves the reaction of a suitable precursor, such as 2-methyl-4-nitrophenylacetonitrile or a derivative, with methanol under appropriate conditions.

The presence of the electron-withdrawing nitro group (NO2) at the para position and the methyl group (CH3) at the ortho position on the phenyl ring significantly influences the reactivity of the substrate towards nucleophilic attack. The nitro group, in particular, activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. nih.gov

A plausible synthetic route involves the nucleophilic attack of a methoxide (B1231860) ion (CH3O-), derived from methanol, on an appropriate substrate. The choice of the leaving group on the precursor is critical for the reaction's success. Common leaving groups include halides (e.g., Cl, Br) or other moieties that can be readily displaced.

While direct nucleophilic substitution on an unactivated benzene ring is challenging, the presence of the nitro group facilitates the reaction. The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination process that proceeds through a Meisenheimer-type intermediate. eijas.comresearchgate.net However, some studies suggest that certain nucleophilic aromatic substitutions may proceed via a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state. nih.gov

The table below summarizes a representative nucleophilic substitution approach for a related compound, which can be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Reference |

| 2,4-Dinitrophenyl acetate | Hydrazine | - | Methanol | 2,4-Dinitrophenol and acetyl hydrazide | researchgate.net |

This table illustrates a nucleophilic substitution on a related dinitrophenyl compound, highlighting the type of transformation involved.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic organic chemistry is crucial for minimizing environmental impact and promoting sustainability. mdpi.com For the synthesis of this compound, several green approaches can be considered.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com Research into solvent-free reaction conditions or the use of environmentally benign solvents is a significant area of focus.

Solvent-Free Synthesis: Performing reactions without a solvent can lead to higher efficiency, reduced waste, and simplified purification processes. For instance, solid-state reactions or reactions under neat conditions (without any solvent) are being explored for various organic transformations. Montmorillonite K-10, a type of clay catalyst, has been used in solvent-free nitration reactions, which could be relevant to the synthesis of precursors for this compound. smolecule.com

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, although the low aqueous solubility of many organic reactants can be a limitation. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org The use of 2-MeTHF has been shown to be a sustainable alternative in chromatographic purifications, suggesting its potential applicability in reaction media as well. rsc.org

The following table highlights some green solvent approaches used in related chemical syntheses:

| Reaction Type | Green Approach | Advantage | Reference |

| Nitration | Solvent-free with Montmorillonite K-10 | Green chemistry, potential for recyclability | smolecule.com |

| Purification | 2-Methyltetrahydrofuran (MTHF) as a solvent | Sustainable, reduces organic solvent consumption | rsc.org |

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher atom economy, lower energy consumption, and reduced waste generation. mdpi.com

Heterogeneous Catalysts: Solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. Zeolites, clays, and supported metal catalysts are examples of heterogeneous catalysts that can be employed in various organic reactions, including nitration and esterification, which are relevant to the synthesis of this compound and its precursors. For example, Zeolite Beta has been used as a recyclable catalyst in nitration reactions. smolecule.com

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them an attractive green alternative to traditional chemical catalysts. Lipases, for instance, are commonly used for esterification and transesterification reactions. While specific application to this compound is not widely reported, the principle of using enzymes for ester synthesis is well-established.

Metal-based Catalysts: Various metal catalysts, including those based on palladium, ruthenium, and cobalt, have been investigated for reactions involving nitro-aromatic compounds, primarily for the reduction of the nitro group. nih.govresearchcommons.org While not directly for the synthesis of the target ester, these studies demonstrate the potential of metal catalysis in transformations of related compounds. For instance, magnetically recoverable palladium and ruthenium catalysts have shown high efficiency in the reduction of 4-nitrophenol. nih.gov

The table below provides examples of catalytic systems with reduced environmental impact:

| Catalyst Type | Example | Application in Related Syntheses | Advantage | Reference |

| Zeolite | Zeolite Beta | Nitration of methyl trans-cinnamate | Recyclable | smolecule.com |

| Clay | Montmorillonite K-10 | Solvent-free nitration | Green chemistry | smolecule.com |

| Metal Nanoparticles | Magnetically recoverable Pd and Ru | Reduction of 4-nitrophenol | Recyclable, high activity | nih.gov |

| Metal Complex | Co(II) complex | Reduction of 4-nitrophenol | Catalytic activity at room temperature | researchcommons.org |

Optimization of Reaction Conditions and Yield Maximization

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound, several parameters would need careful consideration.

Drawing parallels from the synthesis of related nitrophenyl esters, key factors to optimize include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. In nitration reactions, for example, lower temperatures often favor the formation of the ortho isomer, while higher temperatures can lead to a greater proportion of the para product. smolecule.com For esterification, reflux temperatures are often employed to drive the reaction to completion.

Catalyst Concentration: The amount of catalyst used can affect the reaction rate. An optimal concentration needs to be determined to ensure a reasonable reaction time without promoting side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. smolecule.com Prolonged reaction times may lead to the formation of degradation products.

Substrate and Reagent Concentration: The molar ratios of the reactants can impact the equilibrium position of the reaction and, consequently, the yield. For esterification, using an excess of one reactant (often the more volatile one, like methanol) can shift the equilibrium towards the product side.

A study on the nitration of methyl trans-cinnamate provides insights into the optimization of isomer ratios, which is a relevant concept for substituted phenyl compounds. The following table summarizes the influence of various parameters on the ortho/para isomer ratio in that specific reaction.

| Parameter | Effect on Isomer Ratio | Optimal Range/Condition (for methyl trans-cinnamate nitration) | Reference |

| Temperature | Lower temp favors ortho, higher temp favors para | 40-60°C | smolecule.com |

| Acid Concentration | Higher concentration can favor para | ~70% Nitric Acid | smolecule.com |

| Substrate Concentration | Higher concentration can favor ortho | 0.1-0.5 M | smolecule.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the reaction outcome and developing more efficient synthetic routes. The formation of this compound likely involves a multi-step process, with the specific mechanism depending on the chosen synthetic pathway.

If the synthesis proceeds via a nucleophilic aromatic substitution (SNAr) pathway, the mechanism is generally considered to be a two-step addition-elimination process. nih.gov

Addition of the Nucleophile: The nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product.

Kinetic studies are often employed to elucidate reaction mechanisms. For instance, the determination of rate constants and the application of Hammett and Brønsted relationships can provide insights into the nature of the transition state and the rate-determining step. koreascience.kr A kinetic study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates suggested a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.kr

The possibility of a concerted mechanism (cSNAr), where bond formation and breaking occur simultaneously, has also been proposed for some nucleophilic aromatic substitutions, particularly with certain nucleophiles and substrates. nih.gov Computational chemistry can be a powerful tool to investigate the potential energy surfaces of such reactions and to distinguish between stepwise and concerted pathways. nih.gov

Chemical Reactivity and Mechanistic Studies of Methyl 2 2 Methyl 4 Nitrophenyl Acetate

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can undergo various transformations.

Reductive Pathways to Amino Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a pathway to aromatic amines which are valuable intermediates. For compounds like Methyl 2-(2-methyl-4-nitrophenyl)acetate, this reduction is a key reaction. The general pathway involves the transfer of six electrons and six protons to the nitro group, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates to yield the corresponding aniline (B41778) derivative, Methyl 2-(4-amino-2-methylphenyl)acetate.

Commonly employed reducing agents for this transformation include catalytic hydrogenation with molecular hydrogen (H₂) over metal catalysts such as palladium, platinum, or nickel. Other methods involve the use of metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid) or metal hydrides.

Selective Reduction Methodologies and Catalysis

A significant challenge in the reduction of nitro compounds that also contain other reducible functional groups, such as the ester in this compound, is achieving chemoselectivity. The goal is to reduce the nitro group without affecting the ester moiety.

Several methodologies have been developed to address this. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine, ammonium (B1175870) formate, or formic acid in the presence of a catalyst (e.g., Pd/C), is often a milder alternative to high-pressure hydrogenation and can offer greater selectivity.

Recent research has focused on developing highly selective catalytic systems. For instance, the NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities, providing high yields of the corresponding aromatic amines. thieme-connect.com Another approach involves the use of Co₂(CO)₈-H₂O, which has demonstrated the ability to selectively reduce nitro groups in the presence of carbonyls and halides. scispace.com The presence of the methyl group at the ortho position to the acetate (B1210297) substituent in this compound can sterically influence the approach of the reducing agent, potentially affecting the reaction rate but not typically the outcome of the reduction.

Below is a table summarizing various catalytic systems used for the selective reduction of nitroarenes containing ester groups.

| Catalyst/Reagent | Substrate Example | Product | Yield (%) | Reference |

| NaBH₄-FeCl₂ | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 96 | thieme-connect.com |

| Co₂(CO)₈-H₂O | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 92 | scispace.com |

| Pd/C, H₂ | Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | >95 | |

| Zn, NH₄Cl | 2,4-Dinitrotoluene | 2-Amino-4-nitrotoluene | 75-84 | stackexchange.com |

Nitro Group Substitutions (e.g., Nucleophilic Aromatic Substitution)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this compound, the nitro group at the para-position significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

For this compound, a suitable leaving group would need to be present on the ring, typically at a position activated by the nitro group (ortho or para). If a leaving group, such as a halogen, were present at the position ortho to the nitro group, it could be displaced by various nucleophiles like alkoxides, amines, or thiolates. The presence of the 2-methyl group may exert a steric effect on an incoming nucleophile, potentially slowing the rate of substitution compared to an unmethylated analogue. libretexts.org

Reactivity of the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and proceeds through a series of protonation and deprotonation steps. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the methanol (B129727) molecule is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid.

Below is a table showing representative second-order rate constants for the alkaline hydrolysis of various substituted phenylacetate (B1230308) esters.

| Ester | Conditions | Rate Constant (k, M⁻¹s⁻¹) |

| Methyl Phenylacetate | 25 °C, aqueous | ~0.01 |

| Methyl 4-Nitrophenylacetate | 25 °C, aqueous | Significantly > 0.01 |

| Phenyl Acetate | 25 °C, aqueous | ~0.14 |

Transesterification Reactions and Their Applications

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce this compound and methanol. This reaction is typically reversible and can be catalyzed by acids (like sulfuric acid), bases (like sodium alkoxides), or enzymes (lipases). mdpi.comresearchgate.net

The use of an excess of the reactant alcohol or the removal of the methanol by-product can shift the equilibrium towards the desired product. Various catalysts, including Lewis acids, N-heterocyclic carbenes, and metal complexes, have been developed to facilitate transesterification under mild conditions. researchgate.netorganic-chemistry.org The presence of the electron-withdrawing nitro group in this compound can facilitate the nucleophilic attack of the alcohol on the ester carbonyl, potentially increasing the reaction rate compared to unsubstituted phenylacetates.

Transesterification is a widely used reaction in organic synthesis for modifying the ester group to alter the physical or chemical properties of a molecule, such as in the production of polyesters and biodiesel. wikipedia.org

Aminolysis Reactions: Kinetics and Mechanistic Pathways

The aminolysis of esters, particularly those with electron-withdrawing substituents like the nitro group, has been a subject of extensive kinetic and mechanistic investigation. For esters like this compound, the reaction with amines typically proceeds through a nucleophilic acyl substitution pathway.

Kinetic studies on analogous systems, such as the aminolysis of p-nitrophenyl acetate (NPA) and methyl 4-nitrophenyl carbonate (MNPC), provide significant insights. lookchem.comrsc.orgacs.orgnih.govresearchgate.netcam.ac.ukacs.orgresearchgate.netacs.orgresearchgate.net The reaction of secondary alicyclic amines with these substrates is often studied in aqueous or organic solvents, monitoring the release of the nitrophenoxide ion spectrophotometrically. acs.orgnih.govacs.org Typically, under an excess of the amine, the reaction follows pseudo-first-order kinetics. acs.orgnih.govacs.org

The mechanism can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate (T±). acs.org The nature of the mechanism is often diagnosed using Brønsted-type plots (logarithm of the rate constant versus the pKa of the amine). acs.orgnih.govacs.org

A linear Brønsted plot often suggests a single, rate-determining step. For example, the aminolysis of phenyl 4-nitrophenyl thionocarbonate shows a linear plot with a slope (β) of 0.25, indicating that the formation of the tetrahedral intermediate (the k1 step) is rate-determining. acs.orgnih.gov

A biphasic or curved Brønsted plot is indicative of a stepwise mechanism with a change in the rate-determining step as the basicity of the amine changes. researchgate.net For instance, in the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, the plot is biphasic. researchgate.net For highly basic amines, the breakdown of the tetrahedral intermediate to products is rate-limiting, while for less basic amines, the formation of the intermediate is the slower step. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group at the para-position significantly enhances the electrophilicity of the ester's carbonyl carbon, making it susceptible to nucleophilic attack by amines. The methyl group at the ortho-position might introduce some steric hindrance, potentially lowering the rate of the initial nucleophilic attack (k1) compared to an unhindered analogue like methyl 4-nitrophenylacetate. acs.orgnih.gov

The general mechanism for a stepwise aminolysis reaction is as follows:

Formation of the Tetrahedral Intermediate (T±): The amine nucleophile attacks the carbonyl carbon of the ester.

Partitioning of the Intermediate: The tetrahedral intermediate can either revert to the starting materials by expelling the amine (k-1) or proceed to products by expelling the methoxy (B1213986) group (k2). This step can be catalyzed by a second molecule of the amine. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Regioselectivity and Electronic Effects of Methyl and Nitro Substituents

The phenyl ring of this compound has three substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the methyl acetate group (-CH₂COOCH₃). The regioselectivity of aromatic substitution reactions on this ring is governed by the interplay of the electronic and steric effects of these groups. numberanalytics.comlibretexts.org

Electronic Effects:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects. libretexts.org It strongly deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position relative to itself. libretexts.orgyoutube.com Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), directing incoming nucleophiles to the ortho and para positions.

Methyl Group (-CH₃): This is an electron-donating group primarily through an inductive effect and hyperconjugation. libretexts.orgvaia.com It activates the ring towards EAS and is an ortho, para-director. vaia.com

Methyl Acetate Group (-CH₂COOCH₃): This group is generally considered to be weakly deactivating due to the inductive effect of the ester functionality.

Regioselectivity in Electrophilic Aromatic Substitution (EAS): In an EAS reaction, such as nitration or halogenation, the directing effects of the existing substituents must be considered.

The methyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The nitro group at C4 directs incoming electrophiles to its meta positions (C3 and C5).

Both the activating methyl group and the deactivating nitro group direct the electrophile to the same available positions on the ring: C3 and C5. The methyl acetate group at C1 is a weak deactivator. Therefore, electrophilic substitution is expected to occur primarily at positions 3 and 5. The activating effect of the methyl group makes these positions more favorable for attack than the other remaining position (C6). libretexts.orgyoutube.com

Interactive Data Table: Directing Effects of Substituents in EAS

| Substituent | Position | Electronic Effect | Ring Activity | Directing Preference |

| -CH₂COOCH₃ | 1 | Weakly deactivating (Inductive) | Deactivating | meta |

| -CH₃ | 2 | Activating (Inductive/Hyperconjugation) | Activating | ortho, para |

| -NO₂ | 4 | Strongly deactivating (Resonance/Inductive) | Deactivating | meta |

Directed Ortho Metalation (DoM) Strategies and Applications

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.caharvard.eduwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgwikipedia.org

While many functional groups can act as DMGs, the application of DoM to nitroarenes presents challenges. rsc.org The nitro group itself can coordinate to metals and potentially direct metalation. However, nitroarenes are also highly susceptible to nucleophilic addition or reduction by the strong bases used in DoM.

Despite these difficulties, recent advances have shown that the nitro group can act as a directing group in certain metal-catalyzed C-H functionalization reactions. For example, Rh(III)-catalyzed ortho-alkynylation of nitroarenes has been achieved, proceeding through an electrophilic C-H metalation step. rsc.org This indicates that under specific catalytic conditions, the nitro group can direct functionalization to the C-H bond ortho to it.

For this compound, the potential directing groups for DoM are the nitro group and the ester functionality (via the carbonyl oxygen).

Nitro-directed DoM: Would target the hydrogen at C3 or C5. However, the strong basic conditions required could lead to side reactions involving the nitro group or the ester's acidic α-protons.

Ester-directed DoM: This is less common and generally weaker than other DMGs.

Given the presence of the acidic benzylic protons on the carbon adjacent to the phenyl ring, these are more likely to be deprotonated by a strong base than the aromatic protons, which would complicate standard DoM strategies targeting the ring. Therefore, successful DoM on this specific molecule would require carefully chosen conditions and likely a specialized catalytic system to favor aromatic C-H activation over other potential reaction pathways. harvard.edursc.org

Radical Reactions and Photochemical Transformations

Nitroaromatic compounds are well-known to participate in radical reactions and undergo various photochemical transformations upon exposure to light. acs.orgacs.orgresearchgate.netdtic.milrsc.org

Radical Reactions: The nitro group can be involved in radical-initiated pathways, and significant progress has been made in understanding the chemistry of nitro radicals. rsc.org These reactions can lead to the formation of amines, oximes, and other derivatives. rsc.org For instance, nitro radical anions can be generated from nitroaromatic compounds, which can then participate in further reactions, such as the reduction of oxygen to form superoxide (B77818) radicals. nih.gov

Photochemical Transformations: The photochemistry of nitroaromatic compounds is diverse and often initiated by excitation to a singlet excited state, followed by rapid intersystem crossing (ISC) to a triplet state. acs.orgrsc.org This process is often so efficient that many nitroaromatics are considered non-fluorescent. rsc.org

For compounds like this compound, several photochemical pathways are conceivable based on studies of similar molecules: researchgate.netdtic.mil

Nitro-Nitrite Rearrangement: Upon photoexcitation, the nitro group can rearrange to a nitrite (B80452) group, which can then lead to the cleavage of the C-NO bond, forming an aryloxy radical and nitric oxide (NO). researchgate.netrsc.org

Photoreduction: The nitro group can be photochemically reduced. For example, the photolysis of nitroaromatic compounds in the presence of a hydrogen source can lead to the formation of nitroso compounds, and eventually amines. dtic.mil Some studies have shown that the photolysis of nitroaromatics can generate nitrous acid (HONO). acs.org

Photosubstitution: In some cases, light can promote nucleophilic aromatic substitution reactions.

The quantum yields for the disappearance of aromatic nitro-compounds upon photolysis are often low (on the order of 10⁻³), suggesting that deactivation back to the ground state is a major competing process. dtic.mil The specific products formed depend on the reaction conditions, including the solvent and the presence of other reactants. dtic.mil

Chemo-, Regio-, and Stereoselective Derivatization Strategies

The presence of multiple functional groups (ester, nitro, methyl) on this compound allows for a variety of selective derivatization strategies.

Chemoselectivity: A key challenge in the chemistry of this molecule is achieving reactions at one functional group without affecting the others. A prime example is the selective reduction of the nitro group. The nitro group can be reduced to an amine, which is a valuable synthetic intermediate, while leaving the ester group intact. Many reagents have been developed for this purpose.

Catalytic hydrogenation using specific catalysts (e.g., Pt, Pd) under controlled conditions.

Metal-based reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or zinc (Zn). researchgate.net

More modern and milder methods, such as using NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄, or using borane-THF in the presence of a directing hydroxyl group in related systems. jrfglobal.comjsynthchem.com A zirconium metal-organic framework supported cobalt complex has also shown excellent activity for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. nih.gov

Regioselectivity: As discussed in section 3.3.1, electrophilic substitution is regioselectively directed to positions 3 and 5 of the phenyl ring. libretexts.orgyoutube.com Nucleophilic aromatic substitution, if achievable, would be directed to the positions ortho and para to the strongly electron-withdrawing nitro group (i.e., positions 1 and 3). However, there is no leaving group at these positions, making a typical SNAr reaction unlikely without prior modification. Regioselective alkylation or other functionalizations often require specific reagents and conditions, such as the cesium bicarbonate-mediated alkylation of dihydroxy-substituted systems, to achieve high selectivity. nih.govresearchgate.net

Stereoselectivity: The α-carbon (the carbon between the phenyl ring and the ester carbonyl) is a prochiral center. Deprotonation of this carbon would generate a planar enolate. Subsequent reaction with an electrophile could, in principle, be controlled stereoselectively if a chiral auxiliary or a chiral catalyst is employed. This would allow for the synthesis of enantiomerically enriched derivatives, which is a common strategy in medicinal chemistry and materials science. The principles of stereoselective reactions at the α-carbon of phenylacetates are well-established, though specific studies on this particular substrate are not widely reported.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its substituents.

Kinetic Aspects: The rates of reactions are dictated by the activation energies of the transition states.

Aminolysis/Hydrolysis: As detailed in section 3.2.3, the kinetics of nucleophilic attack at the ester carbonyl are accelerated by the electron-withdrawing nitro group, which stabilizes the negative charge buildup in the transition state. The ortho-methyl group may exert a mild steric hindrance, potentially slowing the reaction compared to its unmethylated counterpart, 4-nitrophenylacetate. acs.orgnih.gov Kinetic studies on related systems like methyl 4-nitrophenyl thionocarbonate have elucidated detailed rate constants for the formation and breakdown of tetrahedral intermediates. acs.orgnih.gov

Oxidation/Reduction: The kinetics of reducing the nitro group or oxidizing the methyl group would depend on the specific reagents and conditions used. For example, kinetic studies on the oxidation of related 4-nitrophenyl methyl sulfide (B99878) have been performed to determine second-order rate constants and activation parameters. rsc.org

Thermodynamic Aspects: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.

The presence of the strong electron-withdrawing nitro group and the electron-donating methyl group in a para-like relationship (relative to the ring positions) provides some degree of "push-pull" electronic stabilization to the ground state molecule.

In reactions like aminolysis, the formation of the stable 4-nitrophenoxide-type leaving group (after hydrolysis of the resulting amide) would provide a strong thermodynamic driving force for the reaction to proceed to completion.

The thermodynamic stability of intermediates, such as the arenium ion in EAS, plays a crucial role in determining the reaction pathway and regioselectivity. For instance, the positive charge of the arenium ion is better stabilized when it can be delocalized onto the carbon bearing the electron-donating methyl group, making the ortho and para attack pathways thermodynamically more favorable than meta attack, reinforcing the kinetic outcome. libretexts.org

Advanced Spectroscopic Characterization for Structural Elucidation of Methyl 2 2 Methyl 4 Nitrophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. escholarship.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govethz.ch

The ¹H NMR spectrum provides a map of the proton environments within a molecule. For Methyl 2-(2-methyl-4-nitrophenyl)acetate, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methyl and acetate (B1210297) groups. The chemical shifts are influenced by the electronic effects of the nitro and methyl substituents on the aromatic ring.

The anticipated signals in the ¹H NMR spectrum are:

A singlet for the methyl ester protons (-OCH₃), typically found in the range of 3.7-3.9 ppm.

A singlet for the methylene (B1212753) protons (-CH₂-), adjacent to the aromatic ring and the carbonyl group, expected around 3.8-4.0 ppm.

A singlet for the aromatic methyl group (-CH₃) protons, deshielded by the aromatic ring, appearing around 2.4-2.6 ppm.

The aromatic region will display signals for the three protons on the substituted phenyl ring. Their chemical shifts and coupling patterns are predicted based on the positions of the substituents. The proton ortho to the nitro group is expected to be the most downfield, appearing as a doublet, while the other two protons will also show characteristic splitting patterns based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-3) | ~8.1 | d |

| Ar-H (H-5) | ~8.0 | dd |

| Ar-H (H-6) | ~7.4 | d |

| Methylene (-CH₂-) | ~3.9 | s |

| Ester Methyl (-OCH₃) | ~3.7 | s |

Note: Predicted values are based on standard substituent effects and data from similar compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org Signals for sp²-hybridized carbons, such as those in the aromatic ring and the carbonyl group, appear at a lower field (higher ppm) compared to sp³-hybridized carbons like those in the methyl and methylene groups. libretexts.org

The spectrum for this compound is expected to show ten distinct carbon signals:

Quaternary Carbons: The spectrum will feature signals for the four non-protonated aromatic carbons (C-1, C-2, C-4) and the carbonyl carbon (C=O) of the ester group. Carbonyl carbons are particularly distinct and appear far downfield, typically between 160-180 ppm. libretexts.org

Methyl and Methylene Groups: The sp³ carbons of the ester methyl, aromatic methyl, and methylene groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (ester) | sp² | ~171 |

| C-4 (Ar) | sp² | ~148 |

| C-2 (Ar) | sp² | ~139 |

| C-6 (Ar) | sp² | ~134 |

| C-1 (Ar) | sp² | ~133 |

| C-5 (Ar) | sp² | ~125 |

| C-3 (Ar) | sp² | ~124 |

| -OCH₃ (ester) | sp³ | ~52 |

| -CH₂- | sp³ | ~40 |

Note: Predicted values are based on standard substituent effects and data from similar compounds like methyl acetate and nitrophenyl derivatives. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for unambiguous structure determination. nih.govnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to assign their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the methylene proton signal at ~3.9 ppm would correlate with the carbon signal at ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.comyoutube.com It is exceptionally useful for connecting different parts of the molecule. Key HMBC correlations for confirming the structure would include:

Correlation from the methylene protons (-CH₂-) to the carbonyl carbon and to the aromatic quaternary carbon (C-1).

Correlation from the ester methyl protons (-OCH₃) to the carbonyl carbon.

Correlations from the aromatic methyl protons to the adjacent aromatic carbons (C-1, C-2, C-3).

Table 3: Key Expected HMBC Correlations

| Proton Signal | Correlates to Carbon Signal (δ, ppm) | Inferred Connectivity |

|---|---|---|

| -OCH₃ (~3.7 ppm) | ~171 (C=O) | Confirms ester methyl group |

| -CH₂- (~3.9 ppm) | ~171 (C=O), ~133 (C-1), ~139 (C-2), ~134 (C-6) | Connects acetate side chain to aromatic ring |

Molecules are not static; they undergo dynamic processes such as bond rotation and conformational changes. numberanalytics.com Variable Temperature (VT) NMR is a technique used to study these dynamics by recording spectra at different temperatures. numberanalytics.comox.ac.uk

For this compound, there are potential barriers to rotation around the C(aryl)-N(nitro) bond and the C(aryl)-C(methylene) bond, the latter being influenced by the ortho-methyl substituent. At low temperatures, this rotation may be slow on the NMR timescale, leading to the appearance of separate signals for different conformers (rotamers). montana.edu As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature. nih.gov By analyzing the line shape changes or using the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. semanticscholar.orgresearchgate.net Such studies provide valuable insight into the molecule's conformational preferences and steric interactions. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or more decimal places. algimed.com This precision allows for the determination of a molecule's elemental formula, as each formula has a unique calculated exact mass based on the masses of its constituent isotopes. researchgate.net

For this compound, the molecular formula is C₁₀H₁₁NO₄. HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated monoisotopic mass. An acceptable measured mass is generally within 5 ppm of the theoretical value. algimed.com This confirmation of the elemental formula is a critical step in the structural elucidation process, complementing the connectivity information provided by NMR. researchgate.net

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Nominal Mass | 209 amu |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) would typically be employed, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is predictable and provides a veritable fingerprint for the molecule's structure.

The fragmentation of esters, aromatic compounds, and nitro-aromatics follows characteristic pathways that can be used to confirm the structure of this compound. libretexts.orgchemguide.co.uk The stability of the resulting fragment ions, particularly those involving resonance-stabilized carbocations, often dictates the most abundant peaks (the base peak) in the mass spectrum. libretexts.org

Key fragmentation pathways expected for this compound include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for esters. libretexts.org This can result in the loss of the methoxy (B1213986) radical (•OCH₃, m/z 31) or the entire methoxycarbonyl radical (•COOCH₃, m/z 59).

McLafferty Rearrangement: While less common in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a characteristic fragmentation for some esters. libretexts.org

Cleavage at the Benzylic Position: The bond between the aromatic ring and the acetate group is a likely point of cleavage, leading to the formation of a stable nitrotolyl-methyl cation or related fragments. The stability of such benzylic cations makes this a favorable fragmentation route. chemguide.co.uklibretexts.org

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically show fragments corresponding to the loss of •NO (m/z 30) and •NO₂ (m/z 46).

| m/z | Relative Intensity | Plausible Fragment Structure/Loss |

|---|---|---|

| 195 | 99.99 | [M]⁺˙ (Molecular Ion) |

| 120 | 85.20 | [M - •COOCH₃]⁺ (Loss of methoxycarbonyl group) |

| 90 | 77.80 | [C₇H₆]⁺ (Tropylium ion fragment from rearrangement) or [M - •COOCH₃ - NO]⁺ |

| 89 | 73.10 | [C₇H₅]⁺ (Loss of H from m/z 90) |

| 59 | 78.50 | [COOCH₃]⁺ (Methoxycarbonyl cation) |

For this compound, a similar pattern is expected, with the molecular ion at m/z 209. The primary fragments would likely arise from the loss of the methoxycarbonyl group to give a 2-methyl-4-nitrobenzyl cation at m/z 150. Further fragmentation of this ion and the aromatic ring would lead to a complex but interpretable spectrum for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). The IR spectrum of this compound is expected to display distinct absorption bands confirming the presence of the nitro group, the ester moiety, and the substituted aromatic ring.

The nitro (NO₂) group is particularly easy to identify due to its two strong and characteristic stretching vibrations. spectroscopyonline.com Because the N-O bonds are highly polar, they give rise to unusually intense peaks. spectroscopyonline.com For aromatic nitro compounds, these bands are found at specific wavenumbers:

Asymmetric N-O Stretch: A strong band typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N-O Stretch: A second strong band is observed at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The ester functional group also possesses strong, characteristic absorption bands:

Carbonyl (C=O) Stretch: This is one of the most prominent peaks in the spectrum, appearing as a very strong and sharp band, typically around 1750-1735 cm⁻¹ for saturated esters. researchgate.net

C-O Stretch: Esters show strong C-O stretching bands in the fingerprint region, usually between 1300-1000 cm⁻¹. researchgate.net

Additional expected absorptions include those for the aromatic ring (C=C stretches around 1600-1450 cm⁻¹ and C-H stretches above 3000 cm⁻¹) and the alkyl groups (C-H stretches just below 3000 cm⁻¹). The specific substitution pattern on the benzene (B151609) ring can also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Alkyl C-H | Stretching | 3000-2850 | Medium |

| Ester (C=O) | Stretching | ~1740 | Strong, Sharp |

| Aromatic (C=C) | Stretching | ~1600, ~1475 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360-1290 | Strong |

| Ester (C-O) | Stretching | 1300-1150 | Strong |

| Nitro (NO₂) | Scissoring Bend | 890-835 | Medium |

X-ray Crystallography Studies of Related Analogs and Derivatives

While the single-crystal X-ray structure of this compound has not been reported, valuable insights into its likely solid-state structure can be gained by examining the crystallographic data of closely related analogs. These studies reveal how molecules arrange themselves in a crystalline lattice, governed by a delicate balance of intermolecular forces.

In the case of this compound, the introduction of the -CH₂COOCH₃ group adds conformational flexibility. The key torsion angles to consider would be those around the C(aryl)-C(methylene) and C(methylene)-C(carbonyl) bonds. The steric hindrance from the ortho-methyl group and the nitro group will significantly influence the orientation of the acetate side chain relative to the phenyl ring. It is likely that the side chain will be twisted out of the plane of the aromatic ring to minimize steric repulsion, a common feature in ortho-substituted phenylacetic acid derivatives. Studies on other polymorphic organic compounds show that different crystallization conditions can lead to different solid-state conformations and packing arrangements. nih.govresearchgate.net

The arrangement of molecules in a crystal is directed by a hierarchy of intermolecular interactions, leading to a specific supramolecular assembly. ias.ac.in Crystal engineering focuses on understanding and utilizing these interactions to design new solids. ias.ac.in

The crystal structure of 2-Methyl-4-nitrophenol (B1582141) reveals a three-dimensional network linked by intermolecular O-H···O and C-H···O interactions. researchgate.net The strong hydroxyl-to-nitro oxygen hydrogen bond is a dominant feature in its packing. This compound lacks the strong O-H hydrogen bond donor. Therefore, its supramolecular assembly will be governed by weaker interactions. The primary interactions expected to dictate its crystal packing are:

Weak C-H···O Hydrogen Bonds: The activated methylene C-H group and the methyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. Such interactions are recognized as significant in directing crystal packing. researchgate.net

π-π Stacking: The electron-deficient nitrophenyl rings are likely to engage in π-π stacking interactions, arranging in offset parallel or antiparallel configurations to maximize electrostatic attraction.

These varied and often competing interactions result in a complex energy landscape, where the final crystal structure represents a minimum in the free energy. nsf.govrsc.org The interplay of these forces defines the unique three-dimensional architecture of the solid. nih.gov

Computational and Theoretical Chemistry Investigations of Methyl 2 2 Methyl 4 Nitrophenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations can predict the electronic structure of Methyl 2-(2-methyl-4-nitrophenyl)acetate, providing insights into the distribution of electron density and electrostatic potential. The molecule's structure features a benzene (B151609) ring with three substituents: an ortho-methyl group (-CH₃), a para-nitro group (-NO₂), and an acetate (B1210297) group (-CH₂COOCH₃).

The nitro group is a strong electron-withdrawing group, significantly pulling electron density from the aromatic ring through both inductive and resonance effects. Conversely, the methyl group is a weak electron-donating group. This electronic push-and-pull influences the charge distribution across the molecule.

Computational studies on similar substituted nitrophenyl esters have used DFT to calculate partial atomic charges, such as Mulliken charges, to quantify these electronic effects. researchgate.net For instance, in a study on para-substituted nitrophenyl benzoate (B1203000) esters, a direct correlation was found between the Hammett substituent constant (a measure of electronic effect) and the calculated Mulliken charge at the carbonyl carbon. researchgate.net Electron-withdrawing groups were shown to decrease the electron density (making the charge more positive) at the reactive carbonyl center. researchgate.net

For this compound, we would expect the para-nitro group to render the phenyl ring electron-poor, particularly at the ortho and para positions relative to itself. The carbonyl carbon of the acetate group would be highly electrophilic, a key factor in its reactivity. DFT calculations on 2-methyl-4-nitrophenol (B1582141) have shown that intramolecular charge transfer and delocalization are significant effects that can be analyzed. researchgate.net

Table 1: Representative Mulliken Charges for Carbonyl Carbons in Substituted Esters (Hypothetical based on similar studies) This table illustrates the expected trend in carbonyl carbon charge based on different para-substituents, as would be calculated by DFT. Data is illustrative and based on findings from related compounds. researchgate.net

| Substituent (X) in para-X-phenyl acetate | Hammett Constant (σ_para) | Expected Mulliken Charge at Carbonyl Carbon |

| -OCH₃ (Electron-donating) | -0.27 | Less positive |

| -CH₃ (Electron-donating) | -0.17 | Moderately positive |

| -H (Reference) | 0.00 | Positive |

| -Cl (Electron-withdrawing) | +0.23 | More positive |

| -NO₂ (Electron-withdrawing) | +0.78 | Most positive |

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, key rotational degrees of freedom include the torsion angle of the acetate group relative to the phenyl ring and the orientation of the methyl and nitro groups.

Studies on structurally similar molecules, such as 4-methyl-2-nitrophenol, have identified multiple stable conformers. researchgate.net The major conformational differences in related compounds like 4-nitrophenyl 2-methylbenzoate (B1238997) arise from the dihedral angle between the aromatic rings. nih.gov For this compound, DFT calculations would involve rotating the C(aryl)-C(methylene) bond to map the potential energy surface. This would likely reveal several energy minima corresponding to staggered conformations, which are generally more stable than eclipsed ones.

The most stable conformer would seek to minimize steric hindrance between the bulky acetate group and the ortho-methyl group. The nitro group's orientation is typically coplanar with the phenyl ring to maximize resonance stabilization. nih.gov

Table 2: Example Dihedral Angles for a Stable Conformer of a Related Molecule (4-nitrophenyl 2-methylbenzoate) This data from a known crystal structure illustrates the type of geometric parameters determined in conformational analysis. nih.gov

| Torsion Angle | Value (°) Molecule 1 | Value (°) Molecule 2 |

| O—N—C—C | -1.9 | 1.0 |

| Dihedral angle between rings | 36.99 | 55.04 |

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. DFT methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J).

For this compound, one could perform a geometry optimization and subsequent NMR calculation using a functional like B3LYP. The calculated ¹H and ¹³C NMR chemical shifts for the aromatic protons, the methylene (B1212753) protons, and the methyl protons and carbons could be compared to values from an experimental spectrum. A good correlation between the calculated and experimental data would confirm that the computed minimum-energy conformation is representative of the molecule's structure in solution. researchgate.net Such studies have been successfully performed on related molecules like beta-methyl-para-nitrophenylalanine analogues. nih.gov

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) This table illustrates how computational data is used to validate experimental findings. The values are for illustrative purposes only.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| Aromatic H (position 3) | 8.10 | 8.05 | 0.05 |

| Aromatic H (position 5) | 7.50 | 7.48 | 0.02 |

| Aromatic H (position 6) | 7.30 | 7.27 | 0.03 |

| Methylene (-CH₂-) | 3.80 | 3.75 | 0.05 |

| Ester Methyl (-OCH₃) | 3.70 | 3.68 | 0.02 |

| Ring Methyl (-CH₃) | 2.50 | 2.47 | 0.03 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility in different environments (e.g., in a solvent). mdpi.com

For this compound, an MD simulation would reveal how the molecule behaves in solution. It would show the range of motion of the acetate side chain, the rotation of the bond connecting it to the ring, and the fluctuations of the methyl and nitro groups. nih.gov This provides a more realistic picture than static calculations, as it includes the effects of temperature and solvent interactions. nih.gov The simulation can reveal the timescales of conformational changes and the relative populations of different conformational states, offering a deeper understanding of the molecule's dynamic landscape. researchgate.net

Structure-Reactivity Relationship (SAR) Modeling and Predictions

SAR studies aim to link the chemical structure of a compound to its reactivity or biological activity. Computational models are integral to modern SAR.

The Hammett equation is a classic linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.id The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted (reference) reaction.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent.

For this compound, the substituents on the phenyl ring are a 2-methyl group and a 4-nitro group. The 4-nitro group has a large positive σ value, indicating it is a strong electron-withdrawing group that stabilizes negative charge in a transition state. The 2-methyl group has a small negative σ value, indicating it is a weak electron-donating group.

In a reaction like alkaline hydrolysis of the ester, the rate-determining step often involves nucleophilic attack at the carbonyl carbon. A positive ρ value is expected, as the reaction is aided by electron-withdrawing groups that make the carbonyl carbon more electrophilic. researchgate.netnih.gov The strong electron-withdrawing nitro group would significantly increase the rate of hydrolysis compared to unsubstituted methyl phenylacetate (B1230308). The ortho-methyl group introduces steric hindrance, which is not accounted for in the standard Hammett equation. In such cases, a Taft plot, which separates electronic and steric effects, might be more appropriate. emerginginvestigators.org

Table 4: Selected Hammett (σ) and Taft Steric (Es) Constants for Relevant Substituents This table provides established constants used in Hammett and Taft analyses to predict reactivity. emerginginvestigators.org

| Substituent | Position | Hammett Constant (σ) | Taft Steric Constant (Es) |

| -H | para | 0.00 | 1.24 |

| -CH₃ | ortho | -0.17 | 0.00 |

| -CH₃ | para | -0.17 | 1.24 |

| -NO₂ | para | +0.78 | 1.24 |

| -Cl | para | +0.23 | 1.24 |

| -OCH₃ | para | -0.27 | 1.24 |

Influence of Ortho-Methyl and Para-Nitro Groups on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of the ortho-methyl and para-nitro substituents on the phenyl ring. The nitro group (NO₂) at the para position is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but, crucially, it activates the benzylic position and the ester carbonyl group towards nucleophilic attack.

Quantum chemical calculations on similar nitroaromatic compounds have shown that the electron-attracting nature of the nitro group is a dominant factor in their chemistry. koreascience.kr For instance, in related nitrophenyl esters, the presence of a nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is a key factor in reactions such as hydrolysis or aminolysis. researchgate.net

The methyl group (CH₃) at the ortho position introduces opposing electronic effects and a significant steric factor. Electronically, the methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect would slightly counteract the deactivating nature of the nitro group. However, its primary influence is steric hindrance. The ortho position of the methyl group can sterically shield the adjacent ester functional group, potentially slowing down the rate of reactions that involve nucleophilic attack at the carbonyl carbon.

A theoretical investigation would typically involve calculating various molecular descriptors. The following table illustrates the kind of data that would be generated from such a study, based on general principles observed in related compounds.

| Molecular Descriptor | Predicted Influence of Substituents | Rationale |

| HOMO-LUMO Energy Gap (ΔE) | Lowered by the para-nitro group | The strong electron-withdrawing nature of the nitro group stabilizes the LUMO, reducing the energy gap and increasing the molecule's reactivity towards nucleophiles. |

| Mulliken Charge on Carbonyl Carbon | Increased (more positive) by the para-nitro group | The electron-withdrawing effect of the nitro group enhances the partial positive charge on the carbonyl carbon, making it a more favorable site for nucleophilic attack. |

| Dipole Moment (µ) | Increased | The presence of the highly polar nitro group is expected to significantly increase the overall dipole moment of the molecule. |

| Steric Hindrance around Ester Group | Increased by the ortho-methyl group | The proximity of the methyl group to the ester functionality can physically block the approach of nucleophiles, potentially decreasing reaction rates. |

Solvent Effects on Molecular and Electronic Properties

The molecular and electronic properties of this compound are expected to be highly sensitive to the solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon for nitroaromatic compounds and is indicative of the solvent's influence on the electronic transition energies.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding these solvent effects. For similar nitro-substituted compounds, it has been observed that the polarity of the solvent can significantly shift the absorption maxima in their electronic spectra. For instance, an increase in solvent polarity can lead to a progressive shift to longer wavelengths (a bathochromic or red shift) in some cases, indicating a stabilization of the excited state relative to the ground state. chemrxiv.org

The rate of reactions involving polar molecules like this compound is also profoundly affected by the solvent. For example, the alkaline hydrolysis of p-nitrophenyl acetate, a structurally related compound, shows a dramatic increase in reaction rate when the solvent is changed from water to a DMSO-water mixture. researchgate.net This is attributed to the destabilization of the nucleophile (e.g., OH⁻) in the ground state and the stabilization of the transition state in the dipolar aprotic solvent. researchgate.net

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate properties in different media. The following table presents hypothetical data illustrating the expected trends for this compound in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Predicted Effect on Reaction Rate (e.g., Hydrolysis) |

| Cyclohexane | 2.02 | Lower | Higher | Slower |

| Dichloromethane | 8.93 | Intermediate | Intermediate | Intermediate |

| Ethanol | 24.55 | Higher | Lower | Faster |

| Water | 80.10 | Highest | Lowest | Fastest |

These predicted trends are based on the principle that polar solvents will stabilize charged or highly polar species, including the transition state of many reactions involving this substrate, thereby lowering the activation energy and increasing the reaction rate. acs.orgnih.gov

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of a reaction mechanism at the molecular level relies heavily on the characterization of transition states (TS). A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to be converted into products. Computational chemistry provides powerful tools to locate and characterize these fleeting structures.